![molecular formula C21H19N5O5 B2367408 2-(3-ethoxy-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-38-5](/img/structure/B2367408.png)
2-(3-ethoxy-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-(3-ethoxy-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound belongs to a class of chemicals that has significant relevance in the field of organic chemistry and medicinal chemistry due to its purine base structure. Studies like those by Kawashima & Kumashiro (1969) on the synthesis of purine N-oxides indicate the broader research context of purine derivatives, which are pivotal in drug discovery and development. These compounds, including various alkoxypurines, are synthesized for further conversion into bioactive molecules through reactions like oxidation and hydrolysis, showcasing their potential as precursors in pharmaceutical synthesis (Kawashima & Kumashiro, 1969).
Molecular Interactions and Hydrogen Bonding
Martínez-Martínez et al. (1998) explored the structural aspects of oxamide derivatives, revealing the significance of intramolecular hydrogen bonding in stabilizing these molecules. This study underscores the importance of hydrogen bonding in determining the molecular conformation of compounds related to the one , which is crucial for understanding their interaction with biological targets (Martínez-Martínez et al., 1998).
Antiviral Properties
The antiviral potential of purine derivatives is highlighted by Duckworth et al. (1991), who investigated 9-[2-(phosphonomethoxy)alkoxy]purines. Such studies demonstrate the applicability of these compounds in developing antiviral agents, particularly against herpesviruses and retroviruses, by exploiting the structural versatility of purine to enhance pharmacological activity (Duckworth et al., 1991).
Nucleic Acid Interactions
Gaugain et al. (1981) conducted proton NMR studies on dinucleotide-acridine alkylamide complexes to understand the role of hydrogen bonding in nucleic acid base recognition. This research contributes to the broader understanding of how purine derivatives interact with nucleic acids, providing insights into the design of molecules for gene regulation and other therapeutic applications (Gaugain et al., 1981).
properties
IUPAC Name |
2-(3-ethoxy-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-3-31-14-10-6-7-11(17(14)27)19-23-15(18(22)28)16-20(25-19)26(21(29)24-16)12-8-4-5-9-13(12)30-2/h4-10,27H,3H2,1-2H3,(H2,22,28)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOOBVFTXGUFNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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